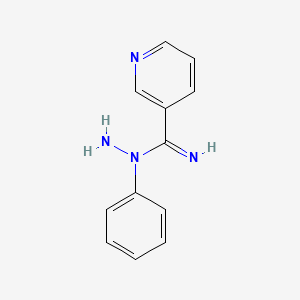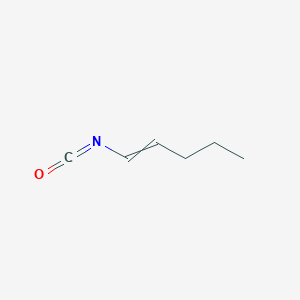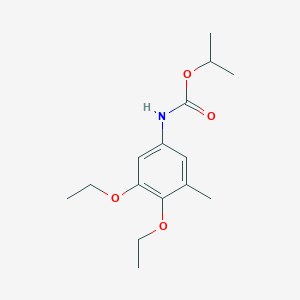
Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is an organic compound with a complex structure that includes a carbamate group attached to a phenyl ring substituted with diethoxy and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of 3,4-diethoxy-5-methylphenol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted carbamates or aromatic derivatives.
科学研究应用
Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of agrochemicals, polymers, or other industrial products.
作用机制
The mechanism of action of Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways and physiological processes.
相似化合物的比较
Similar Compounds
- Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate
- tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with molecular targets. The presence of both diethoxy and methyl groups provides distinct steric and electronic properties compared to similar compounds.
属性
CAS 编号 |
84971-90-4 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC 名称 |
propan-2-yl N-(3,4-diethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C15H23NO4/c1-6-18-13-9-12(16-15(17)20-10(3)4)8-11(5)14(13)19-7-2/h8-10H,6-7H2,1-5H3,(H,16,17) |
InChI 键 |
QIEHOKBCIKJYDE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OC(C)C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
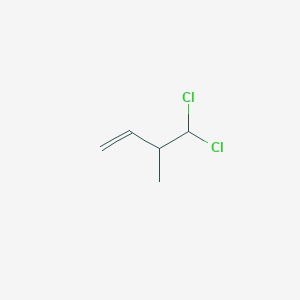
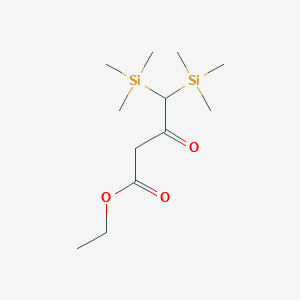
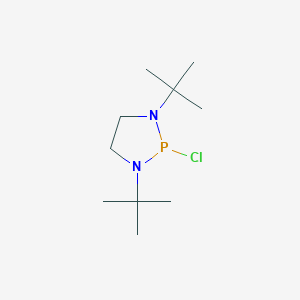



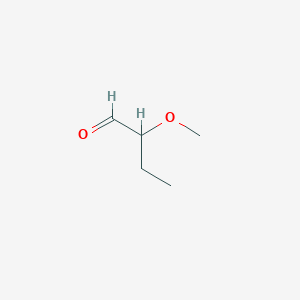
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
